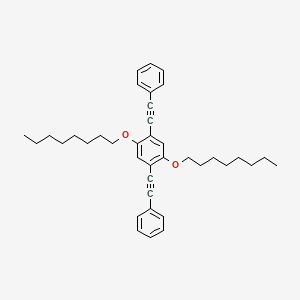
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene is a compound belonging to the family of bis(phenylethynyl)benzenes. These compounds are known for their unique structural properties, which include extended π-conjugation and the ability to form liquid crystalline phases. This particular compound is characterized by the presence of octyloxy groups and phenylethynyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like toluene and bases such as triethylamine. The octyloxy groups can be introduced through etherification reactions using octanol and appropriate catalysts .
Analyse Chemischer Reaktionen
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the triple bonds to form alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid
Wissenschaftliche Forschungsanwendungen
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene is primarily based on its ability to interact with light and other electromagnetic radiation. The extended π-conjugation allows for efficient absorption and emission of light, making it useful in optoelectronic applications. The molecular targets and pathways involved include interactions with various receptors and enzymes in biological systems, although detailed studies are still ongoing .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(octyloxy)-2,5-bis(phenylethynyl)benzene can be compared with other bis(phenylethynyl)benzene derivatives such as:
1,4-Bis(phenylethynyl)benzene: Lacks the octyloxy groups, resulting in different solubility and liquid crystalline properties.
1,4-Bis(methoxy)-2,5-bis(phenylethynyl)benzene: Contains methoxy groups instead of octyloxy groups, leading to variations in electronic and optical properties.
1,4-Bis(ethoxy)-2,5-bis(phenylethynyl)benzene: Similar to the methoxy derivative but with ethoxy groups, affecting its thermal and photophysical behavior
Eigenschaften
CAS-Nummer |
278175-06-7 |
|---|---|
Molekularformel |
C38H46O2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
1,4-dioctoxy-2,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H46O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-24,31-32H,3-12,19-20,29-30H2,1-2H3 |
InChI-Schlüssel |
HEHUCGXMIYFNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCC)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)

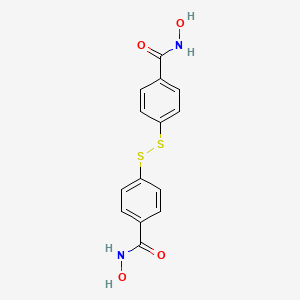
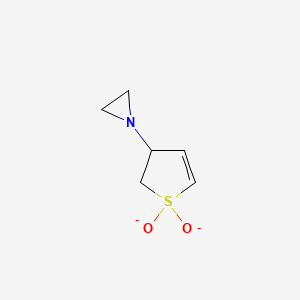
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
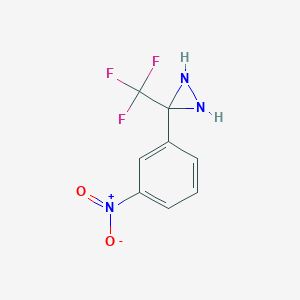
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
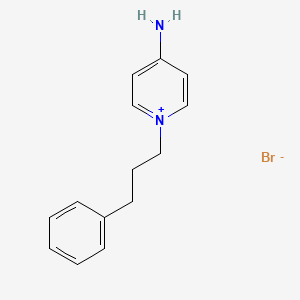
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
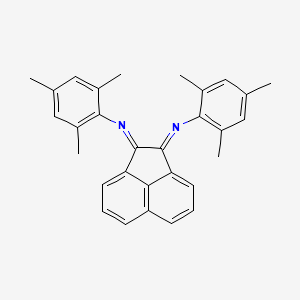
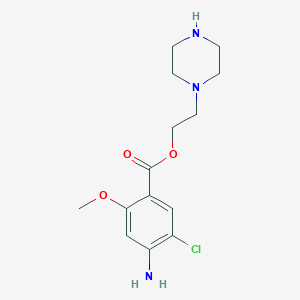
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
